Spectroscopic Fingerprint Differentiation: Unique ¹H NMR and InChIKey vs. Positional Isomers
The [2,1-d] regioisomer (CAS 138235-70-8) possesses a distinct ¹H NMR spectrum recorded in CD₂Cl₂, with a unique InChIKey (YWCLHQLVCAVIJO-UHFFFAOYSA-N) that differs from the InChIKeys of other positional isomers such as 2-Methylfluoreno[2,3-d]oxazole (CAS 138235-71-9) and 2-methyl-9H-fluoreno[3,2-d]oxazole (CAS 109336-21-2) [1]. This spectroscopic fingerprint enables unequivocal identity confirmation during procurement and laboratory use, as regioisomers cannot be distinguished by molecular weight or elemental analysis alone.
| Evidence Dimension | Structural authentication (InChIKey) |
|---|---|
| Target Compound Data | InChIKey: YWCLHQLVCAVIJO-UHFFFAOYSA-N (2-Methylfluoreno[2,1-d]oxazole, CAS 138235-70-8) |
| Comparator Or Baseline | InChIKey differs from isomers CAS 138235-71-9 and CAS 109336-21-2 (specific InChIKeys not publicly available for these isomers) |
| Quantified Difference | Unique InChIKey string; ¹H NMR spectrum provides diagnostic peaks that would differ between regioisomers |
| Conditions | ¹H NMR in CD₂Cl₂ (SpectraBase Compound ID mefaKE8bGW) |
Why This Matters
Ensures procurement of the correct regioisomer, avoiding costly experimental failures due to isomeric contamination.
- [1] SpectraBase. 2-METHYLFLUORENO-[2,1-D]-OXAZOLE; Compound ID mefaKE8bGW; ¹H NMR, InChI, InChIKey. https://spectrabase.com/compound/mefaKE8bGW (accessed 2026-05-10). View Source
